(3,3-Dimethylpyrrolidin-2-yl)methanol
Overview
Description
“(3,3-Dimethylpyrrolidin-2-yl)methanol” is a chemical compound with the molecular formula C7H15NO1. It is not intended for human or veterinary use and is typically used for research purposes1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of “(3,3-Dimethylpyrrolidin-2-yl)methanol”. However, pyrrolidine derivatives, which this compound is a part of, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases2.Molecular Structure Analysis
The molecular structure of “(3,3-Dimethylpyrrolidin-2-yl)methanol” consists of a pyrrolidine ring with two methyl groups attached to the 3rd carbon atom and a methanol group attached to the 2nd carbon atom1.
Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving “(3,3-Dimethylpyrrolidin-2-yl)methanol”. However, pyrrolidine derivatives are known to be versatile scaffolds in drug discovery, indicating that they can participate in a variety of chemical reactions2.Physical And Chemical Properties Analysis
Unfortunately, I couldn’t find specific information on the physical and chemical properties of “(3,3-Dimethylpyrrolidin-2-yl)methanol”.Scientific Research Applications
Applications in Organocatalysis
Enantioselective Michael Addition : Bis-(3,5-dimethylphenyl)((S)-pyrrolidin-2-yl)methanol, derived from l-proline, proved effective as a bifunctional organocatalyst for the enantioselective Michael addition of malonate esters to nitroolefins. The process achieved good to high yields with enantioselectivity up to 56% ee, emphasizing the potential of pyrrolidinemethanol derivatives in asymmetric synthesis (Lattanzi, 2006).
Enantioselective Alkynylation of Cyclic Imines : A prolinol-derived ligand, specifically (S)-bis(3,5-bis(trifluoromethyl)phenyl)(pyrrolidin-2-yl)methanol, was applied in the catalytic enantioselective addition of terminal alkynes to cyclic imines, yielding chiral propargylic sulfamidates with up to 97% yield and 97% ee. This showcases its efficiency in promoting enantioselective reactions under mild conditions (Munck et al., 2017).
Applications in Catalysis
Synthesis of Nickel Complexes : Complexes with bidentate N,O-type ligands were synthesized and tested for ethylene oligomerization. Notably, a specific complex demonstrated high activity with a turnover frequency of up to 187,500 mol C2H4 (mol Ni h)⁻¹, revealing the potential of pyrrolidinemethanol derivatives in catalytic processes (Kermagoret & Braunstein, 2008).
Asymmetric Copolymerization : Dimeric zinc complexes with pyrrolidin-2-yl)methanol derivatives were employed in the asymmetric alternating copolymerization of cyclohexene oxide and CO2. This process led to copolymers with chiral ligand groups, signifying the utility of these complexes in producing polymers with specific properties (Nakano et al., 2003).
Applications in Chemical Synthesis
- Synthesis of Organic Molecules : Research has demonstrated the utility of pyrrolidinemethanol derivatives in the synthesis of various organic molecules, including the synthesis of dimethyl sulfomycinamate through Bohlmann-Rahtz heteroannulation reactions (Bagley et al., 2005), and the preparation of 3,4-cis-disubstituted pyrrolidin-2-ones (Arfaoui et al., 2015).
Safety And Hazards
Future Directions
While I couldn’t find specific future directions for “(3,3-Dimethylpyrrolidin-2-yl)methanol”, research into pyrrolidine derivatives is ongoing, with a focus on their potential uses in drug discovery2.
Please note that this information is based on the limited data available and may not be fully accurate or complete. For more detailed information, please refer to scientific literature or contact a chemical supplier.
properties
IUPAC Name |
(3,3-dimethylpyrrolidin-2-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-7(2)3-4-8-6(7)5-9/h6,8-9H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUILQZSDPLHDLO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNC1CO)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3,3-Dimethylpyrrolidin-2-yl)methanol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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